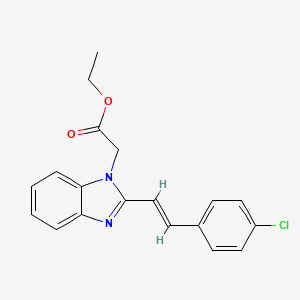

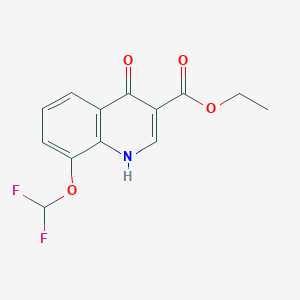

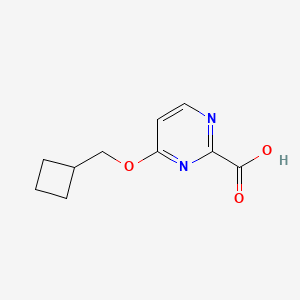

ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate, also known as DFOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DFOQ belongs to the quinoline class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Quinoxaline and Quinoline Derivatives

Antitumoral Properties and Catalyst Ligands : Quinoxaline and its analogs, related to quinoline derivatives, have been explored for their antitumoral properties and as catalyst ligands in synthetic chemistry. These compounds are formed through the condensation of ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with potential pharmaceutical applications (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Anticorrosive Materials : Quinoline derivatives have shown significant effectiveness as anticorrosive materials, particularly due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is crucial for protecting metals against corrosion, making these compounds valuable in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Oxidative Stress and Toxicity

Role in Toxicity and Metabolism : The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides (a class related to quinoline derivatives) has been documented. These compounds, used as growth promoters and antibacterial agents, generate reactive oxygen species (ROS) leading to oxidative stress, which plays a significant role in their toxicological profile (Xu Wang et al., 2016).

Material Science and Environmental Studies

Hexaazatriphenylene (HAT) Derivatives : In the realm of material science, dipyrazino[2,3-f:2′,3′-h]quinoxaline derivatives (related to quinoline) have been utilized for their excellent π–π stacking ability, serving as building blocks in n-type semiconductors, sensors, and other organic materials. This underscores the versatility of quinoline derivatives in developing advanced materials and devices (J. Segura et al., 2015).

Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the environmental impact of polyfluoroalkyl chemicals, which may include fluorinated quinoline derivatives, highlights the importance of understanding microbial degradation pathways. These studies are crucial for assessing the environmental fate and potential ecotoxicological effects of these persistent compounds (Jinxia Liu, Sandra Mejia Avendaño, 2013).

Mecanismo De Acción

Target of Action

The primary targets of “ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate” are currently unknown This compound is relatively new and there is limited information available about its specific targets and their roles

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . As research progresses, we will gain a better understanding of the results of this compound’s action at the molecular and cellular levels.

Propiedades

IUPAC Name |

ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4/c1-2-19-12(18)8-6-16-10-7(11(8)17)4-3-5-9(10)20-13(14)15/h3-6,13H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDKZVHDYOGGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)

![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)

![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944268.png)

![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)

![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)

![N-(cyanomethyl)-N-methyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2944275.png)